9,10-Anthracenedione, 1-hydroxy-3-methyl-8-(1-methylethoxy)-
Description
9,10-Anthracenedione derivatives are a class of polycyclic aromatic compounds characterized by their anthracene backbone with two ketone groups at the 9- and 10-positions. The compound 1-hydroxy-3-methyl-8-(1-methylethoxy)-9,10-anthracenedione features hydroxyl (-OH), methyl (-CH₃), and isopropoxy (-OCH(CH₃)₂) substituents at positions 1, 3, and 8, respectively. These functional groups influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
919114-36-6 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-8-propan-2-yloxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-9(2)22-14-6-4-5-11-16(14)18(21)15-12(17(11)20)7-10(3)8-13(15)19/h4-9,19H,1-3H3 |
InChI Key |
UKYYOTIILAAQLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate anthraquinone precursors.
Reaction Conditions: The compound is synthesized through a series of reactions including hydroxylation, isopropoxylation, and methylation. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have distinct properties and applications.
Substitution: The hydroxyl and isopropoxy groups can be substituted with other functional groups, leading to the formation of new derivatives with potentially enhanced biological activities.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Scientific Research Applications
1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Research is ongoing to explore its role in drug development, particularly for its anticancer and anti-inflammatory effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
Pathways Involved: It modulates key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit topoisomerases, enzymes crucial for DNA replication, thereby exerting anticancer effects.
Comparison with Similar Compounds
Substituent Variations
- CAS 919110-84-2: 1-Hydroxy-3-methyl-8-(phenylmethoxy)-9,10-anthracenedione Key difference: The 8-position substituent is phenylmethoxy (-OCH₂C₆H₅) instead of isopropoxy.
1,5-Dichloro-9-hydroxy-10-ethoxy-10-phenyl-9-methyl-9,10-dihydroanthracene
- Key differences : Chlorine substituents at positions 1 and 5, ethoxy (-OCH₂CH₃) at position 10, and a dihydroanthracene core.
- Impact : The dihydro structure reduces aromaticity, altering redox properties. Chlorine atoms increase electrophilicity, making this compound more reactive in substitution reactions compared to the target .
Physcion-8-glucoside (CAS 3263-48-7): 1-Hydroxy-3-methoxy-6-methyl-8-glucosyl-9,10-anthracenedione
Functional Group Comparisons
Spectroscopic and Reactivity Trends
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound (position 1) would exhibit a broad IR peak at ~3200–3600 cm⁻¹, whereas amino substituents (e.g., in CAS 119790-92-0) show sharp N-H stretches near 3300 cm⁻¹ .
- Electron-Withdrawing vs. Donating Groups : The isopropoxy group (electron-donating) in the target compound increases electron density at position 8, making it less reactive toward electrophilic attack compared to nitro-substituted analogues (e.g., CAS 117-09-9) .
Biological Activity
9,10-Anthracenedione, 1-hydroxy-3-methyl-8-(1-methylethoxy)-, also known as 1-Hydroxy-8-isopropoxy-3-methylanthracene-9,10-dione, is an anthraquinone derivative that has attracted attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C18H16O4
- Molecular Weight: 296.3 g/mol
- CAS Number: 919114-36-6
- IUPAC Name: 1-hydroxy-3-methyl-8-propan-2-yloxyanthracene-9,10-dione
Antimicrobial Properties
Research indicates that anthraquinone derivatives exhibit significant antimicrobial activity. Specifically, studies have demonstrated that this compound possesses antifungal properties against various strains of fungi, including Candida albicans and dermatophytes. The mechanism involves the inhibition of fungal cell wall synthesis and disruption of membrane integrity .
Anticancer Effects
The compound has shown promising results in cancer research. It is believed to exert its anticancer effects through several mechanisms:
- Inhibition of Topoisomerases: This compound may inhibit topoisomerases, enzymes essential for DNA replication, leading to apoptosis in cancer cells.
- Induction of Apoptosis: Studies have reported that it can induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax . For instance, in K562 leukemia cells, treatment with anthraquinone derivatives resulted in a significant decrease in cell viability and increased apoptosis rates .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate key signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines. This activity suggests a role in treating inflammatory diseases.
The biological effects of 9,10-anthracenedione are mediated through various molecular targets:
- Cell Signaling Pathways: It influences pathways related to cell proliferation and apoptosis.
- Enzyme Interaction: The compound interacts with enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer activities.
Comparative Analysis with Other Anthraquinones
To understand the unique properties of this compound, it is essential to compare it with other anthraquinone derivatives:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 1-Hydroxy-8-methoxy-3-methyl-9,10-anthraquinone | C16H12O4 | Anticancer |
| Aloe-emodin | C15H10O5 | Antitumor and anti-inflammatory |
| Emodin | C15H10O5 | Antimicrobial and anticancer |
These comparisons highlight variations in biological activity and potential therapeutic applications based on structural differences.
Case Studies
-
Antifungal Activity Study:
A study assessed the antifungal activity of various anthraquinones against clinical strains. The results indicated that 9,10-anthracenedione exhibited significant inhibitory effects on Candida albicans, with an IC50 value indicating potent antifungal capability . -
Anticancer Research:
In vitro studies on K562 cells showed that treatment with this compound led to a dose-dependent decrease in cell viability. Apoptotic markers such as increased Bax and decreased Bcl-2 were observed following treatment at concentrations as low as 25 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
